N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-1-(2-chlorophenyl)cyclopropane-1-carboxamide
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Overview
Description
- Empirical Formula:
C22H18Cl2N2O4S
- Molecular Weight: 477.36 g/mol
- Appearance: White to beige powder
- Solubility: Clear in DMSO (2 mg/mL)
Preparation Methods
BAY-207’s synthetic routes and reaction conditions are not widely documented. it is used as a negative control for BAY-1797, a potent and highly selective P2X4 antagonist . Industrial production methods remain undisclosed.
Scientific Research Applications
BAY-207’s applications span multiple scientific fields:
Chemistry: Limited information exists, but it may serve as a reference compound.
Biology: Its effects on biological systems remain an area of study.
Medicine: BAY-207’s potential therapeutic applications are yet to be fully explored.
Industry: Industrial applications are undisclosed.
Mechanism of Action
The precise mechanism by which BAY-207 exerts its effects remains unknown. Researchers are actively investigating its molecular targets and pathways.
Comparison with Similar Compounds
BAY-207’s uniqueness lies in its role as a negative control for BAY-1797, a P2X4 antagonist. Unfortunately, no comprehensive list of similar compounds is available.
Properties
Molecular Formula |
C22H18Cl2N2O4S |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-1-(2-chlorophenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H18Cl2N2O4S/c23-14-4-3-5-16(12-14)30-19-9-8-15(13-20(19)31(25,28)29)26-21(27)22(10-11-22)17-6-1-2-7-18(17)24/h1-9,12-13H,10-11H2,(H,26,27)(H2,25,28,29) |
InChI Key |
JXAOITUGCKTSTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2Cl)C(=O)NC3=CC(=C(C=C3)OC4=CC(=CC=C4)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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